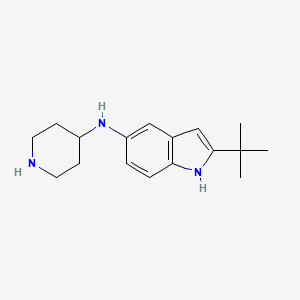

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-14(4-5-15(12)20-16)19-13-6-8-18-9-7-13/h4-5,10-11,13,18-20H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXLOQJSSNSBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375571 | |

| Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397842-07-8 | |

| Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-N-piperidin-4-yl-1H-indol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine chemical properties

An In-depth Technical Guide to the Chemical and Pharmacological Profile of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine and Related Serotonergic Modulators

Abstract: This document provides a comprehensive technical overview of this compound, a novel chemical entity representative of a class of indole derivatives with potential activity as central nervous system (CNS) modulators. As this specific molecule is not extensively characterized in peer-reviewed literature, this guide synthesizes information from foundational chemical principles and relevant patent literature. It details the compound's structural attributes, a proposed synthetic pathway, a framework for its analytical characterization, and its hypothesized pharmacological mechanism of action. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new serotonergic agents.

Introduction and Structural Analysis

This compound belongs to a class of N-heteroaryl-substituted piperidin-4-yl-indol-amines. This chemical family has been investigated for its potential to modulate serotonin (5-hydroxytryptamine, 5-HT) receptors, which are critical targets for treating a range of CNS disorders, including anxiety, depression, and schizophrenia. The core structure consists of three key pharmacophoric elements:

-

An Indole-5-amine Scaffold: The indole ring is a classic "privileged scaffold" in medicinal chemistry, frequently found in neurotransmitters (like serotonin itself) and drugs targeting the CNS. The amine at the 5-position serves as a crucial attachment point for the piperidine moiety.

-

A 2-tert-butyl Group: The bulky tert-butyl group at the 2-position of the indole ring is a significant structural feature. In drug design, such a group can serve multiple purposes: it can impart metabolic stability by sterically hindering enzymatic degradation of the indole ring, and it can enhance binding affinity and selectivity for the target receptor by occupying a specific hydrophobic pocket.

-

A Piperidin-4-yl Linker: The piperidine ring provides a basic nitrogen atom, which is often protonated at physiological pH. This positive charge can form a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many G-protein coupled receptors (GPCRs), including 5-HT receptors.

Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties for this compound. These values are critical for predicting the compound's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME) and for designing appropriate experimental conditions.

| Property | Value (Estimated/Calculated) | Significance in Drug Development |

| Molecular Formula | C₁₉H₂₉N₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 299.46 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |

| IUPAC Name | 2-tert-butyl-N-(piperidin-4-yl)-1H-indol-5-amine | Provides an unambiguous chemical identifier. |

| XLogP3 | 3.6 | Predicts lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Influences blood-brain barrier penetration; values < 90 Ų are often favorable. |

| Hydrogen Bond Donors | 2 | The two amine (-NH) groups can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can accept hydrogen bonds. |

| pKa (strongest basic) | ~9.5 - 10.5 | The piperidine nitrogen's basicity is key for receptor interaction and salt formation. |

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be achieved through a multi-step sequence adapted from methodologies described for analogous compounds in the patent literature. The general strategy involves the synthesis of a protected indole precursor followed by a reductive amination to couple the indole and piperidine fragments.

Diagram: General Synthetic Workflow

Caption: Synthetic and purification workflow for the target compound.

Step-by-Step Synthesis Protocol (Exemplary)

Expertise Note: The choice of a Fischer indole synthesis is a classic and robust method for creating the indole core. The subsequent reduction and reductive amination are standard, high-yielding transformations in medicinal chemistry. Using a Boc-protecting group for the piperidine nitrogen is critical to prevent side reactions and allow for controlled coupling, with a simple acid-catalyzed final deprotection step.

-

Step 1: Synthesis of 2-tert-butyl-1H-indole-5-carbonitrile.

-

To a solution of 4-hydrazinylbenzonitrile hydrochloride in ethanol, add pivalaldehyde (2,2-dimethylpropanal).

-

Heat the mixture to reflux in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) for 4-6 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, neutralize, and extract the product with ethyl acetate. Purify by column chromatography to yield the indole nitrile intermediate.

-

-

Step 2: Reduction to (2-tert-butyl-1H-indol-5-yl)methanamine.

-

Dissolve the nitrile intermediate from Step 1 in an anhydrous solvent like tetrahydrofuran (THF).

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water and sodium hydroxide solution, filter the aluminum salts, and extract the amine product.

-

-

Step 3: Reductive Amination.

-

Dissolve the amine from Step 2 and 1-Boc-4-piperidone in a solvent such as dichloromethane (DCM).

-

Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), and a catalytic amount of acetic acid.

-

Stir at room temperature for 12-18 hours.

-

Work up the reaction by washing with aqueous sodium bicarbonate solution and brine. The resulting crude product is the Boc-protected precursor.

-

-

Step 4: Boc Deprotection.

-

Dissolve the Boc-protected product from Step 3 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure.

-

Purify the final compound, this compound, typically as a TFA salt, using reverse-phase HPLC.

-

Analytical Characterization Framework

A self-validating protocol for confirming the identity and purity of the synthesized compound is mandatory.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial analysis.

-

Expected Result: A single major peak in the chromatogram (purity >95%). The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 300.4.

-

-

High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the elemental composition.

-

Expected Result: An exact mass measurement within 5 ppm of the calculated value for C₁₉H₃₀N₃⁺ (Calculated [M+H]⁺: 300.2434).

-

-

Nuclear Magnetic Resonance (¹H NMR): Confirms the precise chemical structure.

-

Expected Proton Signals (in CDCl₃ or DMSO-d₆):

-

A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm (tert-butyl group).

-

Multiplets corresponding to the piperidine ring protons.

-

Aromatic protons on the indole ring (typically 3 protons with distinct splitting patterns).

-

A broad singlet for the indole N-H proton (δ > 10 ppm).

-

Signals for the amine N-H protons.

-

-

Hypothesized Pharmacological Profile

Primary Target: Serotonin (5-HT) Receptors

Based on the structural motifs and data from related compounds in patent filings, this compound is hypothesized to be a modulator of one or more 5-HT receptor subtypes. The indole scaffold mimics the endogenous ligand serotonin, while the substituted piperidine tail is a common feature in ligands for 5-HT₁, 5-HT₂, and 5-HT₇ receptors, among others. The specific subtype profile (e.g., 5-HT₁A agonist, 5-HT₂A antagonist) would determine its therapeutic potential.

Postulated Mechanism of Action: GPCR Modulation

Most 5-HT receptors are G-protein coupled receptors (GPCRs). An interaction of this compound with a target 5-HT receptor would initiate an intracellular signaling cascade. For example, if it acts as an agonist at a Gαi-coupled receptor (like 5-HT₁A), it would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on ion channels and gene transcription.

Diagram: Hypothesized GPCR Signaling Cascade

Caption: A potential Gαi-coupled signaling pathway for a 5-HT receptor agonist.

Conclusion and Future Directions

This compound represents an intriguing chemical scaffold for the development of novel CNS-active agents. While its properties are not yet fully delineated in public research, the framework provided here—based on established chemical principles and analogous structures from patent literature—offers a robust starting point for its synthesis, characterization, and pharmacological evaluation.

Future work should focus on:

-

Executing the proposed synthesis and obtaining empirical data for its physicochemical and spectroscopic properties.

-

Screening the compound against a broad panel of CNS receptors, particularly 5-HT subtypes, to determine its binding affinity and selectivity.

-

Conducting functional assays (e.g., cAMP assays, calcium flux) to classify the compound as an agonist, antagonist, or inverse agonist at its primary targets.

-

Performing initial in vitro ADME-Tox profiling to assess its drug-like properties.

This systematic approach will be essential to validate the therapeutic potential of this and related molecules for the treatment of neuropsychiatric disorders.

References

- Title: N-Aryl- and N-Heteroaryl-Substituted Piperidin-4-yl-indol- and Indazol-amines and -amides as 5-HT Receptor Modulators. Source: World Intellectual Property Organization (WIPO), Patent WO2004078749A1.

- Title: Preparation of N-aryl- and N-heteroaryl-substituted piperidin-4-yl-indol- and indazol-amines and -amides as 5-HT receptor modulators. Source: Google Patents, US Patent US20060154948A1.

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine synthesis route

An In-depth Technical Guide to the Synthesis of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine

Introduction

This compound is a complex heterocyclic molecule featuring a substituted indole core linked to a piperidine moiety. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The specific substitution pattern of this target molecule, with a bulky tert-butyl group at the 2-position and an amino-linked piperidine at the 5-position, suggests its potential as a modulator of biological targets where specific steric and electronic interactions are required. This guide provides a comprehensive overview of a viable and robust synthetic route for the preparation of this compound, intended for researchers and professionals in drug discovery and development.

The presented synthesis is a multi-step process that can be logically divided into two main stages: the construction of the core 2-tert-butyl-1H-indol-5-amine intermediate, followed by the coupling with the piperidine fragment. Each step is detailed with mechanistic insights and practical considerations to ensure reproducibility and scalability.

Part 1: Synthesis of the 2-tert-butyl-1H-indol-5-amine Core

The initial phase of the synthesis focuses on the construction of the key intermediate, 2-tert-butyl-1H-indol-5-amine. A logical and efficient approach involves the initial synthesis of the 2-tert-butylindole scaffold, followed by regioselective nitration at the 5-position, and subsequent reduction to the desired 5-aminoindole.

Step 1.1: Fischer Indole Synthesis of 2-tert-butyl-1H-indole

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the formation of the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2][3] In this step, 4-nitrophenylhydrazine is reacted with pinacolone (3,3-dimethyl-2-butanone) to directly form the precursor to our key intermediate. The nitro group serves as a precursor to the 5-amino group.

Reaction Scheme: (4-nitrophenyl)hydrazine + 3,3-dimethyl-2-butanone (pinacolone) --(Acid catalyst)--> 2-tert-butyl-5-nitro-1H-indole

Experimental Protocol:

-

To a solution of (4-nitrophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pinacolone (1.1 eq).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride).[3]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-tert-butyl-5-nitro-1H-indole.

Causality and Insights:

The choice of the Fischer indole synthesis is dictated by its efficiency and the ready availability of the starting materials. The acid catalyst facilitates the formation of the hydrazone intermediate, which then undergoes a-sigmatropic rearrangement, a key step in the formation of the indole ring.[3] The use of a nitro-substituted phenylhydrazine directly installs the nitro group at the desired 5-position of the indole, streamlining the synthesis.

Step 1.2: Reduction of 2-tert-butyl-5-nitro-1H-indole

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[4]

Reaction Scheme: 2-tert-butyl-5-nitro-1H-indole --(H₂, Pd/C)--> 2-tert-butyl-1H-indol-5-amine

Experimental Protocol:

-

Dissolve 2-tert-butyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 2-tert-butyl-1H-indol-5-amine, which can often be used in the next step without further purification.

Causality and Insights:

Catalytic hydrogenation is preferred due to its high yield and the generation of water as the only byproduct, making it an environmentally friendly method.[4] The palladium catalyst facilitates the reduction of the nitro group without affecting the indole ring.

Part 2: Coupling and Final Assembly

The final stage of the synthesis involves the coupling of the 2-tert-butyl-1H-indol-5-amine core with the piperidine moiety via reductive amination, followed by deprotection to yield the target compound.

Step 2.1: Reductive Amination with N-Boc-4-piperidone

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5] In this step, the primary amine of the indole intermediate reacts with N-Boc-4-piperidone to form an imine (or enamine) in situ, which is then reduced by a suitable reducing agent.

Reaction Scheme: 2-tert-butyl-1H-indol-5-amine + N-Boc-4-piperidone --(Reducing agent)--> tert-butyl 4-((2-(tert-butyl)-1H-indol-5-yl)amino)piperidine-1-carboxylate

Experimental Protocol:

-

Dissolve 2-tert-butyl-1H-indol-5-amine (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Insights:

Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, as it does not readily reduce the ketone starting material. The use of N-Boc-4-piperidone is crucial as the Boc protecting group prevents the secondary amine of the piperidine from undergoing undesired side reactions.[5]

Step 2.2: Deprotection of the Piperidine Nitrogen

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target molecule. This is typically achieved under acidic conditions.[6]

Reaction Scheme: tert-butyl 4-((2-(tert-butyl)-1H-indol-5-yl)amino)piperidine-1-carboxylate --(Trifluoroacetic acid)--> this compound

Experimental Protocol:

-

Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate or by passing through a basic resin).

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to afford the final product, this compound. Further purification can be performed by recrystallization or chromatography if necessary.

Causality and Insights:

Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc group. The reaction is typically clean and high-yielding. The final product is a free base and may require careful handling and storage.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1.1 | Fischer Indole Synthesis | (4-nitrophenyl)hydrazine, pinacolone, acid catalyst | 60-80% | >95% after chromatography |

| 1.2 | Nitro Reduction | H₂, Pd/C | 90-99% | >98% |

| 2.1 | Reductive Amination | N-Boc-4-piperidone, NaBH(OAc)₃ | 70-90% | >95% after chromatography |

| 2.2 | Boc Deprotection | Trifluoroacetic acid | >95% | >98% |

Visualizations

Synthetic Workflow Diagram

Caption: Overall synthetic route for this compound.

Key Transformation: Reductive Amination

Caption: The key reductive amination coupling step.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established, multi-step sequence. The chosen route, commencing with a Fischer indole synthesis and culminating in a reductive amination and deprotection, offers a logical and efficient pathway to the target molecule. The methodologies described are robust and scalable, drawing upon widely practiced and understood reactions in organic synthesis. This guide provides the necessary framework for researchers to successfully synthesize this and structurally related compounds for further investigation in medicinal chemistry and drug discovery programs.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26581–26586. [Link]

-

Butin, A., et al. (2008). Recyclization of (2-Aminophenyl)bis(5-tert-butyl-2-furyl)methanes into Indole Derivatives: Unusual Dependence on Substituent at Nitrogen Atom. Synthesis, 2008(18), 2943–2952. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

- Hughes, D. L. (1993). The Fischer Indole Synthesis. Chemical Reviews, 93(5), 1767-1833.

- Bera, S., et al. (2017). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic & Biomolecular Chemistry, 15(48), 10174-10178.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Copeland, K. W., et al. (2013). Synthesis of a Series of Diaminoindoles. Molecules, 18(9), 11339-11358.

- Zhang, Y., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16076-16084.

- Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 22(3), 433.

- Foley, C. A., et al. (2018). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 61(23), 10636-10653.

- Scherer, M., et al. (2010). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Helvetica Chimica Acta, 93(8), 1584-1596.

- Jamalian, A., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Isidro-Llobet, A., et al. (2009). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science, 15(1), 1-9.

- Sortais, J.-B., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(50), 11487-11492.

- Muthusamy, S. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?

- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?

- Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-38). John Wiley & Sons.

- Isherwood, M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9223-9227.

- Wang, Y., et al. (2016). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Organic Letters, 18(1), 132-135.

- Guijarro, D., & Ramón, D. J. (2007). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Letters in Organic Chemistry, 4(6), 418-420.

- Karns, A. S., Goswami, M., & de Bruin, B. (2018). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Chemistry – A European Journal, 24(20), 5253-5258.

- Shcheglov, D. V., et al. (2019). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2019(2), M1071.

- Wang, D., et al. (2016). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry, 14(18), 4315-4323.

- Dömling, A., et al. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Bioorganic & Medicinal Chemistry, 22(17), 4673-4684.

- Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)

- Li, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(3), 1888-1897.

-

National Institutes of Health. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

- ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)

-

National Institutes of Health. (n.d.). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Retrieved from [Link]

Sources

- 1. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine: An In-depth Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this novel heterocyclic compound. As a molecule of interest in medicinal chemistry, a thorough analysis of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its structure-activity relationships.

This guide will provide a detailed, predictive analysis of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The predictions are grounded in the fundamental principles of spectroscopic techniques and supported by data from structurally related analogues. We will delve into the causality behind experimental choices and present the data in a clear, accessible format, including structured tables and explanatory diagrams.

Molecular Structure and Key Functional Groups

The structure of this compound incorporates several key functionalities that will manifest distinct spectroscopic signatures:

-

2-tert-butyl-1H-indole core: This bulky, electron-rich heterocyclic system forms the backbone of the molecule.

-

5-amino group: An electron-donating group on the indole benzene ring, which will influence the chemical shifts of the aromatic protons.

-

N-piperidin-4-yl substituent: A saturated heterocyclic amine linked to the 5-amino group, introducing a distinct set of aliphatic protons and carbons.

A thorough understanding of how these components interact and contribute to the overall spectra is crucial for accurate interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.

-

Relaxation Delay: A delay of 1-2 seconds between scans ensures full relaxation of the protons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Indole N-H | ~8.0 | broad singlet | - | 1H |

| Indole H-4 | ~7.1 | doublet | ~8.5 | 1H |

| Indole H-6 | ~6.7 | doublet of doublets | ~8.5, ~2.0 | 1H |

| Indole H-7 | ~7.0 | doublet | ~8.5 | 1H |

| Indole H-3 | ~6.1 | singlet | - | 1H |

| Piperidine N-H (amine) | ~3.5 | broad singlet | - | 1H |

| Piperidine H-4 | ~3.3 | multiplet | - | 1H |

| Piperidine H-2eq, H-6eq | ~3.1 | doublet of triplets | ~12.0, ~3.0 | 2H |

| Piperidine H-2ax, H-6ax | ~2.7 | triplet of doublets | ~12.0, ~12.0 | 2H |

| Piperidine H-3eq, H-5eq | ~2.0 | doublet of multiplets | ~12.0 | 2H |

| Piperidine H-3ax, H-5ax | ~1.5 | quartet of doublets | ~12.0, ~12.0 | 2H |

| tert-Butyl CH₃ | ~1.4 | singlet | - | 9H |

Causality behind Predictions:

-

Indole Protons: The chemical shifts are based on data for 2-tert-butyl-1H-indole and 5-aminoindole[1][2]. The amino group at C-5 is expected to be electron-donating, causing a slight upfield shift of the aromatic protons, particularly H-4 and H-6. The broadness of the indole N-H is due to quadrupole broadening and potential hydrogen bonding.

-

Piperidine Protons: The chemical shifts and multiplicities are predicted based on N-substituted piperidine systems[3]. The axial and equatorial protons on the piperidine ring are diastereotopic and will exhibit different chemical shifts and coupling constants. The complexity of the signals for the piperidine protons arises from both geminal and vicinal couplings.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic and easily identifiable feature in the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is generally required.

-

Instrument Setup: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz proton frequency) is used.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024 or more scans are typically necessary.

-

Spectral Width: A range of 0 to 200 ppm is standard.

-

Relaxation Delay: A 2-second delay is commonly used.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and calibration (using the CDCl₃ solvent peak at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Indole C-2 | ~145 |

| Indole C-7a | ~135 |

| Indole C-5 | ~138 |

| Indole C-3a | ~128 |

| Indole C-4 | ~112 |

| Indole C-6 | ~110 |

| Indole C-7 | ~111 |

| Indole C-3 | ~100 |

| Piperidine C-4 | ~50 |

| Piperidine C-2, C-6 | ~45 |

| Piperidine C-3, C-5 | ~33 |

| tert-Butyl Cq | ~32 |

| tert-Butyl CH₃ | ~30 |

Causality behind Predictions:

-

The predicted chemical shifts for the indole carbons are based on data for 2-tert-butyl-1H-indole and the known substituent effects of an amino group[1]. The C-2 carbon, attached to the bulky tert-butyl group, is expected to be significantly downfield. The C-5 carbon, bearing the amino-piperidine substituent, will also be deshielded.

-

The chemical shifts for the piperidine carbons are based on values for N-phenyl-piperidin-4-amine[3].

-

The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion.

-

Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile is prepared.

-

Instrument Setup: A mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode to observe the [M+H]⁺ ion.

-

Mass Range: A scan range of m/z 50-500 would be appropriate.

-

Collision Energy (for MS/MS): If tandem mass spectrometry is performed, a range of collision energies would be applied to induce fragmentation.

-

Predicted Mass Spectrum Data and Fragmentation

-

Molecular Weight: C₁₈H₂₇N₃ = 285.43 g/mol

-

Expected [M+H]⁺ ion: m/z 286.23

Major Predicted Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by the cleavage of the bonds adjacent to the nitrogen atoms and the loss of stable neutral fragments.

Figure 1: Predicted major fragmentation pathways for this compound.

Causality behind Fragmentation:

-

Loss of the tert-butyl group: This is a common fragmentation for molecules containing this bulky substituent, leading to a stable secondary carbocation.

-

Cleavage of the piperidine ring: The C-N bonds in the piperidine ring are susceptible to cleavage, leading to various fragment ions. The fragment at m/z 186 would correspond to the protonated 2-tert-butyl-1H-indol-5-amine moiety.

-

Loss of the piperidin-4-amine moiety: Cleavage of the C-N bond connecting the piperidine ring to the indole nucleus would result in the formation of a fragment corresponding to the 2-tert-butyl-indole cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch (indole) | ~3400 | Medium, sharp |

| N-H stretch (amine) | ~3350 | Medium, sharp |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (aliphatic) | ~2950-2850 | Strong |

| C=C stretch (aromatic) | ~1620, ~1580, ~1470 | Medium-Strong |

| N-H bend (amine) | ~1600 | Medium |

| C-N stretch | ~1300-1200 | Medium |

Causality behind Predictions:

-

N-H Stretches: The indole N-H and the secondary amine N-H will show characteristic stretching vibrations in the 3400-3300 cm⁻¹ region[4]. The indole N-H is typically sharper than an alcohol O-H.

-

C-H Stretches: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the tert-butyl and piperidine groups will be strong and appear below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The indole ring will exhibit several characteristic C=C stretching bands in the 1620-1470 cm⁻¹ region.

-

N-H Bend and C-N Stretch: The bending vibration of the secondary amine and the stretching vibrations of the C-N bonds will appear in the fingerprint region of the spectrum.

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for acquiring high-quality data, and the detailed interpretations, grounded in established spectroscopic principles and data from analogous structures, serve as a valuable reference for structural elucidation.

Figure 2: A typical experimental workflow for the synthesis and spectroscopic characterization of an organic compound.

References

-

PubChem. 2-tert-Butyl-1H-indole. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

PubChem. 4-Anilinopiperidine. [Link]

-

The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

-

PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. [Link]

-

ResearchGate. Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. [Link]

Sources

In vitro screening of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine

An In-Depth Technical Guide to the In Vitro Screening of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine

Abstract

This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, this compound. In the absence of a predefined biological target, a systematic, multi-tiered screening cascade is essential to elucidate its pharmacological activity and identify potential liabilities early in the drug discovery process.[1][2] This document details the strategic rationale, experimental protocols, and data interpretation for a series of assays designed to cast a wide net for target identification, followed by specific secondary and safety profiling assays. The methodologies are grounded in established principles of drug discovery and are designed to be robust and reproducible.[3][4][5]

Introduction: Rationale for a Broad-Based Screening Approach

The compound this compound is a unique small molecule featuring an indole core, a common scaffold in pharmacologically active compounds, particularly kinase inhibitors, and a piperidine moiety, which is prevalent in ligands for G-protein coupled receptors (GPCRs).[6][7] Given these structural alerts, but without a known target, the primary objective is to perform a broad-based, unbiased screen to identify its biological target(s) and mechanism of action.

This guide proposes a logical, three-phase screening cascade. This strategy prioritizes the efficient use of resources by employing high-throughput, broad-panel screens in Phase 1 to identify potential "hits." These hits are then confirmed and characterized in Phase 2, while potential safety and metabolic liabilities are assessed in parallel in Phase 3. This approach ensures that a comprehensive initial profile of the compound is built, enabling informed decision-making for further development.[1]

Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.

Experimental Protocol (MTT Assay):

-

Cell Plating: Seed a human cell line (e.g., HepG2) into a 96-well plate at a predetermined density and allow cells to adhere overnight. [8]2. Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include wells with vehicle control (100% viability) and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [8]4. Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. [9][8]5. Measurement: Read the absorbance of the plate on a microplate reader at approximately 570 nm.

-

Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration.

hERG Potassium Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias. [10]Regulatory agencies mandate the assessment of hERG channel activity for new chemical entities. [11]The automated patch-clamp technique is the gold-standard high-throughput method for this evaluation. [12] Methodology: Automated patch-clamp electrophysiology is used to measure the effect of the compound on hERG currents in a cell line stably expressing the channel (e.g., HEK293).

Experimental Protocol (Automated Patch Clamp):

-

Cell Preparation: Use cells stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension. [10]2. System Setup: Prime the automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions. [12]3. Data Acquisition:

-

Establish a stable whole-cell recording configuration.

-

Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current. [11] * Apply the vehicle control, followed by sequentially increasing concentrations of the test compound.

-

Record currents at each concentration until a steady-state block is achieved. [10]4. Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

-

Cytochrome P450 (CYP) Inhibition Assay

Causality: The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of the majority of drugs. [13][14]Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the plasma levels of co-administered drugs. [15]An in vitro assay using human liver microsomes (HLMs) is a standard method to assess this risk. [13][16] Methodology: The potential of the compound to inhibit the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is evaluated using HLMs and isoform-specific probe substrates. [14][17] Experimental Protocol (HLM-based CYP Inhibition):

-

Incubation: In a 96-well plate, pre-incubate the test compound at various concentrations with pooled HLMs and a specific probe substrate for the CYP isoform being tested.

-

Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

-

Termination: After a set incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Quantify the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [16]5. Calculation: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control to determine the percent inhibition and calculate an IC₅₀ value for each isoform.

Data Summary and Interpretation

All quantitative data should be consolidated into clear tables to facilitate analysis and comparison.

Table 1: Example Summary of Pharmacological and Safety Data

| Assay Type | Target/Isoform | Result Type | Value (µM) | Comments |

|---|---|---|---|---|

| Kinase Profiling | Kinase X | IC₅₀ | 0.15 | Potent and selective hit. |

| Kinase Y | IC₅₀ | > 10 | No significant activity. | |

| Cytotoxicity | HepG2 Cells | CC₅₀ | 45.0 | Acceptable therapeutic window (>100x). |

| hERG Safety | hERG Channel | IC₅₀ | 25.0 | Low risk for cardiotoxicity. |

| CYP Inhibition | CYP2D6 | IC₅₀ | 8.5 | Moderate inhibitor; potential DDI risk. |

| CYP3A4 | IC₅₀ | > 50 | No significant inhibition. |

| | CYP2C9 | IC₅₀ | > 50 | No significant inhibition. |

Interpretation: The hypothetical data above suggests that this compound is a potent inhibitor of "Kinase X" with a good safety profile regarding general cytotoxicity and hERG inhibition. The moderate inhibition of CYP2D6 is a potential liability that would need to be monitored and further investigated in later stages of drug development. These integrated results provide a strong basis for initiating a lead optimization program focused on improving potency for Kinase X while mitigating CYP2D6 activity.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

-

Wikipedia. MTT assay. Available from: [Link]

-

Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

-

Zhang R, Xie X. Recent progress in assays for GPCR drug discovery. Acta Pharmacol Sin. 2012;33(3):372-384. Available from: [Link]

-

PubMed. Screening assays for tyrosine kinase inhibitors: A review. J Pharm Biomed Anal. 2023;223:115166. Available from: [Link]

-

AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]

-

Ma L, et al. Advances in G Protein-Coupled Receptor High-throughput Screening. Theranostics. 2021;11(17):8475-8494. Available from: [Link]

-

Ladds G, et al. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Meas Sci Au. 2023;3(5):376-387. Available from: [Link]

-

Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. 2024. Available from: [Link]

-

BMG LABTECH. Kinase assays. 2020. Available from: [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

-

Evotec. hERG Safety Assay. Available from: [Link]

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

-

National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metab Dispos. 2017;45(6):719-729. Available from: [Link]

-

University of Eastern Finland. In Vitro and in Silico Methods to Predict Cytochrome P450 Enzyme Inhibition. 2011. Available from: [Link]

-

Hughes JP, et al. Principles of early drug discovery. Br J Pharmacol. 2011;162(6):1239-1249. Available from: [Link]

-

Cole-Parmer. The Steps of Assay Development and Screening in Early Drug Discovery. 2024. Available from: [Link]

-

Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]

-

U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. 2019. Available from: [Link]

-

ResearchGate. Handbook of Assay Development in Drug Discovery. 2025. Available from: [Link]

-

ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance. J Med Chem. 2011;54(11):3929-3940. Available from: [Link]

-

Slideshare. hERG Assay. Available from: [Link]

-

NorthEast BioLab. Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. Available from: [Link]

-

PubChem. tert-butyl N-[2-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]carbamate. Available from: [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. Available from: [Link]

-

MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. 2020;25(21):5197. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molbank. 2015;(4):M867. Available from: [Link]

-

PubMed. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. Eur J Med Chem. 2018;155:317-331. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Int J Mol Sci. 2023;24(18):13788. Available from: [Link]

-

MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals (Basel). 2022;15(11):1377. Available from: [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. 2015. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. 2025. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. 2024;2024(1):M1825. Available from: [Link]

Sources

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nebiolab.com [nebiolab.com]

- 3. coleparmer.com [coleparmer.com]

- 4. researchgate.net [researchgate.net]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fda.gov [fda.gov]

- 12. evotec.com [evotec.com]

- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. criver.com [criver.com]

- 15. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 17. erepo.uef.fi [erepo.uef.fi]

Discovery of Novel Indoleamine Derivatives: From Target to Preclinical Candidate

An In-Depth Technical Guide for Researchers

Abstract

The indoleamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of endogenous signaling molecules and therapeutic agents. Its inherent ability to interact with a wide array of biological targets makes it a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the modern drug discovery process for novel indoleamine derivatives, intended for researchers, scientists, and drug development professionals. We will deconstruct the journey from initial concept to a preclinical candidate, emphasizing the rationale behind key experimental choices and integrating field-proven insights. The focus will be on two therapeutically significant areas: the inhibition of immunomodulatory enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), and the modulation of G-protein coupled receptors (GPCRs) such as serotonin and melatonin receptors.

Chapter 1: The Indoleamine Core and Its Therapeutic Significance

Indoleamines are characterized by an indole nucleus connected to an ethylamine side chain. This family includes crucial neurotransmitters and hormones like serotonin and melatonin. The versatility of the indole ring allows it to serve as a mimic for peptide structures and engage in various non-covalent interactions within protein binding sites, including hydrogen bonding, π-stacking, and hydrophobic interactions.[1] This chemical dexterity is why indoleamine derivatives are pursued for a vast range of pathologies.

Key Therapeutic Targets:

-

Tryptophan Catabolism Enzymes (IDO1/TDO): In the tumor microenvironment, the enzymes IDO1 and TDO catalyze the first and rate-limiting step of tryptophan catabolism, converting tryptophan into kynurenine.[2][3] This process has two major immunosuppressive effects: the depletion of tryptophan starves proliferative T-cells, and the accumulation of kynurenine metabolites actively induces T-cell apoptosis and promotes the generation of regulatory T-cells (Tregs).[4][5] Therefore, inhibiting IDO1 and/or TDO is a major strategy in cancer immunotherapy, aiming to restore anti-tumor immune surveillance.[6][7]

-

G-Protein Coupled Receptors (GPCRs):

-

Serotonin (5-HT) Receptors: This large family of receptors is implicated in a wide range of neurological processes.[8] Dysregulation of serotonergic signaling is linked to depression, anxiety, schizophrenia, and migraines.[9][10] Developing selective indoleamine-based modulators for 5-HT receptor subtypes is a key goal for treating these disorders.

-

Melatonin (MT1/MT2) Receptors: Melatonin, the primary ligand for these receptors, is the central regulator of the circadian rhythm.[11] Agonists targeting MT1 and MT2 receptors have been successfully developed for sleep disorders.[12][13] The therapeutic potential of melatonin receptor ligands also extends to mood disorders and even some cancers.[14]

-

The Drug Discovery Workflow: A Conceptual Overview

The path from an idea to a viable drug candidate is a multi-stage, iterative process. This guide is structured to follow this logical progression, providing technical depth at each stage.

Caption: The drug discovery and development pipeline for novel therapeutics.

Chapter 2: Hit Identification Strategies

The goal of this phase is to identify "hits"—molecules that interact with the target of interest in a desired way. Several complementary strategies are employed.

High-Throughput Screening (HTS)

HTS involves the rapid, automated testing of large compound libraries (often hundreds of thousands of molecules) for activity against the biological target.[15] The success of an HTS campaign is critically dependent on the quality and robustness of the biochemical or cellular assay.

Causality in Assay Choice: For enzyme targets like IDO1, a fluorescence-based biochemical assay is often preferred for HTS.[5][16] Why? Fluorescence provides a highly sensitive, low-background signal that is amenable to miniaturization in 384- or 1536-well plates, drastically reducing reagent costs and increasing throughput. It directly measures the consequence of enzyme activity (or its inhibition), providing a robust readout.

Protocol: HTS for IDO1 Inhibitors

This protocol describes a fluorescence-based assay to screen for inhibitors of recombinant human IDO1 (rhIDO1).

I. Principle: The assay measures the conversion of L-Tryptophan (L-Trp) to N-formylkynurenine (NFK) by IDO1. The reaction is terminated, and NFK is chemically converted to kynurenine, which fluoresces at ~480 nm upon excitation at ~365 nm. Inhibitors will reduce the fluorescent signal.

II. Reagents & Materials:

-

Recombinant human IDO1 enzyme

-

Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 0.01% Tween-20

-

Substrate: L-Tryptophan (L-Trp)

-

Cofactor: Catalase

-

Test Compounds: Library of small molecules dissolved in DMSO

-

Positive Control: Epacadostat (a known potent IDO1 inhibitor)[17]

-

Termination/Development Reagent: 6 M Trichloracetic Acid (TCA), followed by incubation at 65°C

III. Step-by-Step Methodology:

-

Compound Plating: Using an acoustic liquid handler, nanoliter volumes of test compounds (e.g., to a final concentration of 10 µM) and controls are dispensed into a 384-well assay plate.

-

Negative Control: DMSO vehicle only (represents 0% inhibition).

-

Positive Control: Epacadostat (e.g., at 1 µM, represents ~100% inhibition).

-

-

Enzyme Addition: Dispense 10 µL of rhIDO1 enzyme solution (pre-diluted in assay buffer with catalase) to all wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 10 µL of L-Trp substrate solution (final concentration ~2x Kₘ) to all wells to start the reaction.

-

Reaction Incubation: Incubate for 60 minutes at 25°C.

-

Reaction Termination: Add 10 µL of 6 M TCA to all wells to stop the enzymatic reaction.

-

Kynurenine Development: Seal the plate and incubate at 65°C for 30 minutes to hydrolyze NFK to fluorescent kynurenine.

-

Signal Reading: Cool the plate to room temperature and read the fluorescence intensity on a plate reader (Excitation: 365 nm, Emission: 480 nm).

IV. Data Analysis & Self-Validation:

-

Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Assay Quality Control (Trustworthiness): The Z'-factor is calculated to assess the robustness of the assay. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

-

An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS. This calculation is a self-validating system for each plate run.

-

Caption: A typical workflow for a High-Throughput Screening (HTS) campaign.

Structure-Based and Virtual Screening

When a high-resolution 3D crystal structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool.[12] Virtual screening uses computational methods to dock vast libraries of virtual compounds into the target's binding site, prioritizing those with the best predicted binding energies for synthesis and testing.[11][18] This approach is particularly effective for targets like melatonin receptors, where crystal structures have been solved.[12]

Chapter 3: Lead Generation and Optimization

Primary hits from screening campaigns are often not yet suitable drug candidates. They may have low potency, poor selectivity, or unfavorable physicochemical properties. The goal of this phase is to chemically modify the hit scaffold to generate a "lead" with improved properties.

Structure-Activity Relationship (SAR)

SAR is the iterative process of synthesizing and testing analogues of a hit compound to understand which parts of the molecule are essential for its biological activity.[19][20] For example, in the development of dual IDO1/TDO inhibitors, researchers found that having a small substituent (like a hydrogen atom) at a specific position on an imidazothiazole scaffold was crucial for IDO1 inhibitory potency, whereas a bulkier methyl group significantly reduced activity.[21] This insight, gained through SAR, is critical for guiding the synthetic chemistry effort toward more potent compounds.[22]

From Hit to Lead: A Case Study of IDO1 Inhibitors

Many IDO1 inhibitors have been developed, with some advancing to clinical trials.[23] The discovery of Epacadostat (INCB024360) provides an excellent example of lead optimization.

-

Initial Hit: A high-throughput screen identified a hydroxyamidine derivative as a micromolar inhibitor of IDO1.[24]

-

SAR Exploration: Researchers synthesized a library of analogues to explore the SAR. They discovered that the hydroxyamidine moiety was crucial, likely coordinating with the heme iron in the enzyme's active site.[24]

-

Optimization: Further modifications focused on improving potency and pharmacokinetic properties, leading to the discovery of Epacadostat, a highly potent and selective inhibitor with good oral bioavailability.[17]

Caption: The IDO1/TDO pathway and its role in tumor immune evasion.

Chapter 4: In Vitro and In Vivo Characterization

Once a lead compound with good potency and initial properties is identified, it must undergo rigorous biological characterization.

-

Cellular Assays: The compound's activity must be confirmed in a cellular context. For an IDO1 inhibitor, this involves treating cancer cells (e.g., HeLa or H460 cells) that express IDO1 with interferon-gamma (IFN-γ) to induce enzyme expression, and then measuring the compound's ability to block kynurenine production in the cell culture supernatant.[25][26]

-

Selectivity Profiling: It is crucial to determine if the compound is selective for its intended target. An IDO1 inhibitor, for instance, should be tested against the related TDO enzyme and a panel of other heme-containing proteins to ensure it doesn't have unwanted off-target activities.[26][27]

-

In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD): The compound is administered to animals (typically mice or rats) to study its absorption, distribution, metabolism, and excretion (ADME). Blood samples are taken over time to measure drug concentration (PK). For an IDO1 inhibitor, a PD biomarker would be the level of kynurenine in the plasma or tumor tissue; an effective compound should cause a significant reduction.[2][28]

-

In Vivo Efficacy Models: The ultimate test is whether the compound works in an animal model of the disease. For an IDO1 inhibitor, this involves implanting tumors in mice and treating them with the compound, often in combination with an immune checkpoint inhibitor, to see if it can slow tumor growth.[6][29]

Chapter 5: ADMET and Preclinical Development

Before a compound can be considered for human clinical trials, it must have an acceptable safety and drug-like profile.

-

ADMET Profiling: This involves a suite of in vitro and in silico assays to predict a compound's properties in humans.[30]

-

Absorption: Will it be absorbed from the gut? (e.g., Caco-2 permeability assay).

-

Distribution: Does it bind excessively to plasma proteins? Does it penetrate the blood-brain barrier?[27]

-

Metabolism: Is it rapidly broken down by liver enzymes like Cytochrome P450s (CYPs)? (e.g., liver microsome stability assay).[27]

-

Excretion: How is the compound cleared from the body?

-

Toxicity: Does it show signs of toxicity to heart cells (hERG assay) or liver cells? Is it mutagenic (Ames test)?[27][31]

-

-

IND-Enabling Studies: If a compound has a promising efficacy and ADMET profile, it becomes a preclinical candidate. It then undergoes formal toxicology studies under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application to regulatory authorities like the FDA.

| Compound Name | Target(s) | Mechanism of Action | Highest Development Stage |

| Epacadostat | IDO1 | Competitive Inhibitor | Phase III Clinical Trials[23] |

| Indoximod | IDO Pathway | Tryptophan Mimetic | Phase II Clinical Trials[6] |

| Ramelteon | MT1/MT2 | Agonist | Approved Drug[13][14] |

| Agomelatine | MT1/MT2, 5-HT₂C | Agonist, Antagonist | Approved Drug (Europe)[13][32] |

| Tasimelteon | MT1/MT2 | Agonist | Approved Drug[13] |

| Table 1: Selected indoleamine derivatives and their development status. |

Conclusion and Future Directions

The discovery of novel indoleamine derivatives remains a vibrant and highly productive field of research. The journey from target identification to a preclinical candidate is a complex, interdisciplinary endeavor that relies on a logical progression of hypothesis-driven experimentation. While challenges remain, particularly in translating preclinical efficacy to clinical success for targets like IDO1, the foundational principles of robust assay design, iterative SAR, and thorough biological characterization outlined in this guide provide a solid framework for success. Future efforts will likely focus on developing dual-target inhibitors (e.g., IDO1/HDAC inhibitors) and exploring novel indoleamine scaffolds to address complex diseases with unmet medical needs.[2][33]

References

-

Munn, D. H., & Mellor, A. L. (2016). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. [Link]

-

Wang, X., Sun, S., Dong, Q., Wu, X., Tang, W., & Xing, Y. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm. [Link]

-

Gormal, R. S., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife. [Link]

-

Patsnap Synapse. (2024). What are TDO inhibitors and how do they work?. Patsnap. [Link]

-

Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. ResearchGate. [Link]

-

Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry. [Link]

-

Li, F., et al. (2017). Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Melatonin receptor agonist. Wikipedia. [Link]

-

Pilotte, J., et al. (2012). Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. PNAS. [Link]

-

De Benedetti, P., & Cichero, E. (2022). In silico drug discovery of melatonin receptor ligands with therapeutic potential. Expert Opinion on Drug Discovery. [Link]

-

Zlotos, D. P. (2012). Recent Progress in the Development of Agonists and Antagonists for Melatonin Receptors. Current Medicinal Chemistry. [Link]

-

Kiss, B., et al. (2021). Tryptophan 2,3-dioxygenase, a novel therapeutic target for Parkinson's disease. Expert Opinion on Therapeutic Targets. [Link]

-

Oohara, H., et al. (2021). Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. Journal of Medicinal Chemistry. [Link]

-

Yang, Y., et al. (2019). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Acta Pharmacologica Sinica. [Link]

-

Yang, Y., et al. (2019). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. PubMed Central. [Link]

-

Brochez, L., et al. (2019). Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. Cancer Immunology Research. [Link]

-

Wang, C., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Brunetti, L., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals. [Link]

-

Brunetti, L., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

-

Li, H., et al. (2017). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Molecules. [Link]

-

Röhrig, U. F., et al. (2014). Detailed analysis and follow-up studies of a high-throughput screening for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2022). The structure-activity relationship (SAR) of the novel indole derivatives. ResearchGate. [Link]

-

Brunetti, L., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]

-

Chen, T., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

-

Wen, H., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules. [Link]

-

MDPI. (n.d.). Special Issue : Dopamine and Serotonin Receptors: Selective or Multitarget Ligands for the Treatment of Central Nervous System Diseases. MDPI. [Link]

-

Al-Khafaji, K. N. H., & Gaikwad, J. (2022). Discovery of novel indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitors: pharmacophore-based 3D-QSAR, Gaussian field-based 3D-QSAR, docking, and binding free energy studies. Semantic Scholar. [Link]

-

Tojo, Y., et al. (2018). Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Kesteleyn, B., et al. (2015). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

-

Li, Y., et al. (2020). Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase 1 (HDAC1) Dual Inhibitors Derived from the Natural Product Saprorthoquinone. Journal of Medicinal Chemistry. [Link]

-

Olanrewaju, T. O., et al. (2021). ADMET predicted drug-likeness of some selected indole derivatives. ResearchGate. [Link]

-

Khan, I., et al. (2024). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI. [Link]

-

Sharma, G., & Kumar, V. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]

-

Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry. [Link]

-

Zhang, R., et al. (2025). Novel Indoleamine-2,3-Dioxygenase-Targeted Pt(IV) Prodrugs Regulate the Tumor Immune Microenvironment to Achieve Chemoimmunotherapy In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. [Link]

-

Telkoparan-Akillilar, P., et al. (2018). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. PLoS ONE. [Link]

-

Comin, M., & Fabbrizzi, P. (2015). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. Future Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What are TDO inhibitors and how do they work? [synapse.patsnap.com]

- 5. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin Receptor-Targeted Compound Library | TargetMol [targetmol.com]

- 9. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In silico drug discovery of melatonin receptor ligands with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Detailed analysis and follow-up studies of a high-throughput screening for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]